molecular formula C10H6F6O B8503081 Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-

Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-

Cat. No.: B8503081
M. Wt: 256.14 g/mol
InChI Key: RKGNUMGPFXMFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is a useful research compound. Its molecular formula is C10H6F6O and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6F6O

Molecular Weight

256.14 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)benzaldehyde

InChI

InChI=1S/C10H6F6O/c11-9(12,13)8(10(14,15)16)7-3-1-6(5-17)2-4-7/h1-5,8H

InChI Key

RKGNUMGPFXMFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(2,2,2-Trifluoro-1-trifluoromethyl-ethyl)-4-vinyl-benzene (80 mg, 0.3 mmol) was dissolved in dioxane (6 ml) and water (5 ml). NaIO4 (181 mg, 0.84 mmol) and OsO4 (0.18 ml of a 2.5 % t-BuOH solution) were added. The mixture was allowed to stir at room temperature for 2 h, and then it was partitioned between ethyl acetate and brine. The ethyl acetate was washed with three additional times with brine, dried over MgSO4, and the solvent was removed under vacuum to give the title product (47 mg (61%), 0.18 mmol). 1H NMR (CDCl3): δ=10.08 (s, 1H), 8.04 (d, J=8.3 Hz, 2H), 7.76 (d, J=8.3 Hz, 2H), 5.82 (m, 1H).
Name
1-(2,2,2-Trifluoro-1-trifluoromethyl-ethyl)-4-vinyl-benzene
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
181 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
catalyst
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Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

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C=Cc1ccc(C(C(F)(F)F)C(F)(F)F)cc1
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